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Compound of Interest

Imidazo[2,1-b]thiazol-6-
Compound Name:
ylmethanamine

cat. No.: B1309308

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Imidazo[2,1-b]thiazol-6-
ylmethanamine, a heterocyclic amine with significant potential in medicinal chemistry and drug
discovery. The document details its chemical identity, synthesis, and known biological activities,
with a focus on its derivatives that have been explored for various therapeutic applications.

Chemical Identity

IUPAC Name: (imidazo[2,1-b]thiazol-6-yl)methanamine
CAS Number: 449799-30-8

The hydrochloride salt of this compound, Imidazo[2,1-b]thiazol-6-ylmethanamine
hydrochloride, is also commonly referenced in scientific literature.

IUPAC Name (Hydrochloride): (imidazo[2,1-b]thiazol-6-yl)methanamine;hydrochloride

CAS Number (Hydrochloride): 1093630-29-5[1]

Physicochemical Properties
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Property Value Reference
Molecular Formula C6H7N3S Generic
Molecular Weight 153.21 g/mol Generic
Molecular Formula (HCI) C6H8CIN3S [2]
Molecular Weight (HCI) 189.67 g/mol [2]

Synthesis and Experimental Protocols

The synthesis of the imidazo[2,1-b]thiazole scaffold is a well-established process in medicinal
chemistry.[3] A general synthetic pathway often involves the reaction of a 2-aminothiazole
derivative with an a-halocarbonyl compound.

General Synthesis of Imidazo[2,1-b]thiazole Derivatives

A common method for the synthesis of the imidazo[2,1-b]thiazole core involves the
cyclocondensation of 2-aminothiazole with an a-haloketone. The following is a representative
protocol for the synthesis of a substituted imidazo[2,1-b]thiazole, which can be further modified
to produce Imidazo[2,1-b]thiazol-6-yImethanamine.

Experimental Protocol: Synthesis of 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole

o Preparation of a-bromo-4-(methylsulfonyl)acetophenone: 4-(Methylsulfonyl)acetophenone is
brominated using bromine in chloroform at room temperature to yield a-bromo-4-
(methylsulfonyl)acetophenone.

e Cyclization: The resulting a-bromo-4-(methylsulfonyl)acetophenone is then treated with 2-
aminothiazole to yield 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole.[2]

Further functionalization at the 6-position would be required to introduce the methanamine
group. This could potentially be achieved through a multi-step process involving formylation
followed by reductive amination.

Below is a visual representation of a general synthesis workflow for imidazo[2,1-b]thiazole
derivatives.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6269562/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6269562/
https://pubmed.ncbi.nlm.nih.gov/40884755/
https://www.benchchem.com/product/b1309308?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6269562/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Starting Materials

' 2-aminothiazole ' Glpha-haloketona

Reaction
Product
( v )
Further Modification

Functionalization
(e.g., to add methanamine)

Final Broduct

Click to download full resolution via product page

Caption: General synthesis workflow for Imidazo[2,1-b]thiazol-6-ylmethanamine.

Biological Activities and Potential Therapeutic
Applications

The imidazo[2,1-b]thiazole scaffold is a "privileged structure” in medicinal chemistry, with its
derivatives exhibiting a wide range of biological activities.[3] These include anticancer,
antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5]
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Anticancer Activity

Numerous derivatives of imidazo[2,1-b]thiazole have been investigated for their potential as

anticancer agents.[6] A significant mechanism of action for some of these derivatives is the

inhibition of tubulin polymerization, a critical process in cell division.

Quantitative Data on Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives

Cancer Cell Mechanism of
Compound . IC50 (pM) . Reference
Line Action
Imidazo[2,1-
) Tubulin
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Signaling Pathway: Inhibition of Tubulin Polymerization

Certain imidazo[2,1-b]thiazole derivatives exert their anticancer effects by binding to the
colchicine binding site on B-tubulin. This interaction disrupts the assembly of microtubules,
which are essential components of the cytoskeleton and the mitotic spindle. The inhibition of
tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequently induces

apoptosis (programmed cell death).[7]
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Caption: Signaling pathway for tubulin polymerization inhibition by imidazo[2,1-b]thiazole
derivatives.

Antimicrobial Activity

Derivatives of imidazo[2,1-b]thiazole have also demonstrated promising activity against various
microbial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data on Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives

Compound . ) Mechanism of
Microorganism MIC90 (pg/mL) . Reference
Class Action

5,6-
Inhibition of DNA
dihydroimidazo[2 MRSA 3.7 [10][11]

rase
,1-b]thiazoles i

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of imidazo[2,1-b]thiazole derivatives is typically evaluated using
standard methods such as the broth microdilution assay to determine the minimum inhibitory
concentration (MIC).

o Preparation of Bacterial Inoculum: A standardized suspension of the target microorganism
(e.g., MRSA) is prepared.

 Serial Dilution: The test compounds are serially diluted in a multi-well plate containing growth
medium.

 Inoculation: Each well is inoculated with the bacterial suspension.

 Incubation: The plate is incubated under appropriate conditions for bacterial growth.

e Determination of MIC: The MIC is determined as the lowest concentration of the compound
that completely inhibits visible growth of the microorganism.
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Anti-inflammatory Activity

Certain imidazo[2,1-b]thiazole derivatives have been identified as potent and selective
inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain
pathways.[2] This suggests their potential as a new class of anti-inflammatory agents with a
potentially improved side-effect profile compared to non-selective NSAIDs.

Conclusion

Imidazo[2,1-b]thiazol-6-ylmethanamine and its derivatives represent a versatile and
promising scaffold in drug discovery. The core structure has been successfully modified to yield
compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. Further
research into the synthesis of novel derivatives and a deeper understanding of their
mechanisms of action will be crucial for the development of new therapeutic agents based on
this privileged heterocyclic system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Imidazo[2,1-b]thiazole-1,4-DHPs and neuroprotection: preliminary study in hits
searching - PubMed [pubmed.ncbi.nlm.nih.gov]

o 2. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as
Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

o 3. Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole
derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

e 4. Buy Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride | 1093630-29-5
[smolecule.com]

e 5. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b]
[1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents | MDPI [mdpi.com]

e 6. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020):
Current status and future prospects - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6269562/
https://www.benchchem.com/product/b1309308?utm_src=pdf-body
https://www.benchchem.com/product/b1309308?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/30861492/
https://pubmed.ncbi.nlm.nih.gov/30861492/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6269562/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6269562/
https://pubmed.ncbi.nlm.nih.gov/40884755/
https://pubmed.ncbi.nlm.nih.gov/40884755/
https://www.smolecule.com/products/s3369122
https://www.smolecule.com/products/s3369122
https://www.mdpi.com/1420-3049/23/10/2425
https://www.mdpi.com/1420-3049/23/10/2425
https://pubmed.ncbi.nlm.nih.gov/33316752/
https://pubmed.ncbi.nlm.nih.gov/33316752/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

7. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as
microtubule-targeting agents - PubMed [pubmed.ncbi.nim.nih.gov]

» 8. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as
Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

* 9. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and
antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC
Publishing) [pubs.rsc.org]

e 10. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a New Class of Antimicrobial
Agents - PMC [pmc.ncbi.nim.nih.gov]

o 11. Identification of 5,6-dihydroimidazo[2,1-b]thiazoles as a new class of antimicrobial agents
- PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to Imidazo[2,1-b]thiazol-6-
ylmethanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1309308#imidazo-2-1-b-thiazol-6-ylmethanamine-
iupac-name-and-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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